Cas no 220444-99-5 (7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene)

7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene 化学的及び物理的性質
名前と識別子
-
- 7-chloro-1-(4-nitrophenyl)isochromane
- 7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
- SQIJUBRIDNBRQV-UHFFFAOYSA-N
- 1H-2-Benzopyran,7-chloro-3,4-dihydro-1-(4-nitrophenyl)-
- 7-Chloro-1-(4-nitrophenyl)-isochromane
- AS-63049
- CID 18401486
- 220444-99-5
- 7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-2-benzopyran
- SCHEMBL6992198
- 7-Chloro-1-(4-nitrophenyl)isochroman
- D93827
- AKOS032961559
- 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
-
- MDL: MFCD30490701
- インチ: 1S/C15H12ClNO3/c16-12-4-1-10-7-8-20-15(14(10)9-12)11-2-5-13(6-3-11)17(18)19/h1-6,9,15H,7-8H2
- InChIKey: SQIJUBRIDNBRQV-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C2C([H])([H])C([H])([H])OC([H])(C3C([H])=C([H])C(=C([H])C=3[H])[N+](=O)[O-])C=2C=1[H]
計算された属性
- せいみつぶんしりょう: 289.0505709g/mol
- どういたいしつりょう: 289.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55
- 疎水性パラメータ計算基準値(XlogP): 3.8
7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D961536-250mg |
7-chloro-1-(4-nitrophenyl)isochromane |
220444-99-5 | 95% | 250mg |
$170 | 2024-06-06 | |
Aaron | AR01DXXB-250mg |
7-chloro-1-(4-nitrophenyl)isochromane |
220444-99-5 | 95% | 250mg |
$317.00 | 2025-02-10 | |
Aaron | AR01DXXB-1g |
7-chloro-1-(4-nitrophenyl)isochromane |
220444-99-5 | 95% | 1g |
$905.00 | 2025-02-10 | |
eNovation Chemicals LLC | D961536-1g |
7-chloro-1-(4-nitrophenyl)isochromane |
220444-99-5 | 95% | 1g |
$445 | 2025-02-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H908583-100mg |
7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-2-benzopyran |
220444-99-5 | 95% | 100mg |
1,872.00 | 2021-05-17 | |
A2B Chem LLC | AX29011-1g |
7-chloro-1-(4-nitrophenyl)isochromane |
220444-99-5 | 95% | 1g |
$510.00 | 2024-04-20 | |
1PlusChem | 1P01DXOZ-1g |
7-chloro-1-(4-nitrophenyl)isochromane |
220444-99-5 | 95% | 1g |
$459.00 | 2023-12-18 | |
eNovation Chemicals LLC | Y0995448-5g |
7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene |
220444-99-5 | 95% | 5g |
$1200 | 2025-02-20 | |
eNovation Chemicals LLC | Y0995448-1g |
7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene |
220444-99-5 | 95% | 1g |
$980 | 2024-08-02 | |
eNovation Chemicals LLC | D961536-1g |
7-chloro-1-(4-nitrophenyl)isochromane |
220444-99-5 | 95% | 1g |
$445 | 2024-06-06 |
7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromeneに関する追加情報
Professional Introduction to Compound with CAS No 220444-99-5 and Product Name: 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
The compound with the CAS number 220444-99-5 and the product name 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of isochromene derivatives, which have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug discovery. The structural features of this molecule, particularly the presence of a chloro substituent at the 7-position and a nitrophenyl group at the 1-position, contribute to its unique chemical and biological characteristics.
In recent years, there has been a growing interest in isochromene derivatives due to their potential as scaffolds for developing novel therapeutic agents. The 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene molecule exhibits promising bioactivity, making it a valuable candidate for further investigation. The chloro group and nitrophenyl moiety are known to influence the electronic properties and reactivity of the molecule, which can be exploited for designing compounds with enhanced pharmacological effects.
One of the most compelling aspects of this compound is its potential in the development of small-molecule inhibitors for various biological targets. The nitrophenyl group, in particular, has been widely used in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding. Recent studies have demonstrated that nitroaromatic compounds can serve as effective tools for investigating signal transduction pathways and developing drugs targeting inflammatory diseases and cancer. The 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene derivative could be a key player in these efforts.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The presence of both the chloro and nitrophenyl groups necessitates precise control over reaction conditions to prevent unwanted side products. Advances in synthetic methodologies have enabled more efficient production of complex molecules like 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene, making it more accessible for further biological evaluation.
From a biological perspective, the 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene molecule has shown intriguing activity in preclinical studies. Its interaction with biological targets such as kinases and transcription factors has been explored, revealing potential therapeutic benefits. For instance, isochromene derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory enzymes. The specific arrangement of functional groups in this compound may enhance its binding affinity and selectivity towards these targets.
The role of computational chemistry in understanding the behavior of 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene cannot be overstated. Molecular modeling techniques have been instrumental in predicting its interactions with biological receptors and designing analogs with improved pharmacokinetic profiles. These computational approaches complement experimental studies by providing insights into the molecular mechanisms underlying its bioactivity. This synergy between experimental and computational methods has accelerated the discovery process for novel drug candidates.
In conclusion, the compound with CAS number 220444-99-5 and product name 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene represents a promising lead in pharmaceutical research. Its unique structural features and demonstrated bioactivity make it an attractive candidate for further development. As our understanding of its pharmacological properties continues to grow, this compound holds great potential for contributing to the discovery of new therapeutic agents that address unmet medical needs.
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